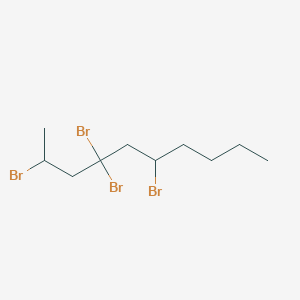![molecular formula C15H12N2O2 B14371167 2-[Imino(phenyl)acetyl]benzamide CAS No. 90072-46-1](/img/structure/B14371167.png)
2-[Imino(phenyl)acetyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Imino(phenyl)acetyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse biological activities. This compound features an imino group attached to a phenyl ring, which is further connected to an acetyl group and a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Imino(phenyl)acetyl]benzamide typically involves the condensation of benzoic acids with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For example, the reaction can be performed under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is considered green, rapid, and highly efficient.
Another approach involves the preparation of benzoyl chlorides from benzoic acids using thionyl chloride. The benzoyl chloride is then reacted with an amine in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions may be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Imino(phenyl)acetyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Applications De Recherche Scientifique
2-[Imino(phenyl)acetyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-[Imino(phenyl)acetyl]benzamide involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzamide moiety can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Phenylbenzamide: Similar structure but lacks the imino group.
2-Acetamidobenzamide: Contains an acetamido group instead of the imino group.
Uniqueness
2-[Imino(phenyl)acetyl]benzamide is unique due to the presence of the imino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
90072-46-1 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-(2-imino-2-phenylacetyl)benzamide |
InChI |
InChI=1S/C15H12N2O2/c16-13(10-6-2-1-3-7-10)14(18)11-8-4-5-9-12(11)15(17)19/h1-9,16H,(H2,17,19) |
Clé InChI |
VENAYYWBWMVGRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=N)C(=O)C2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


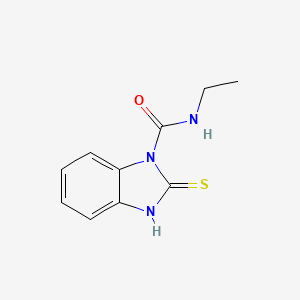
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)
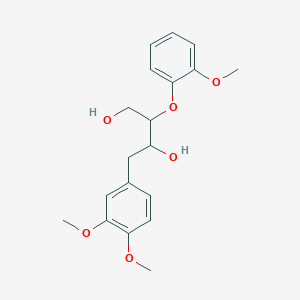
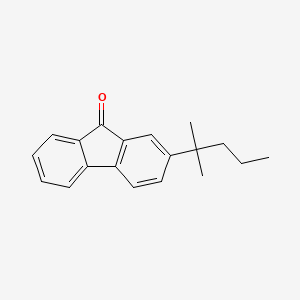
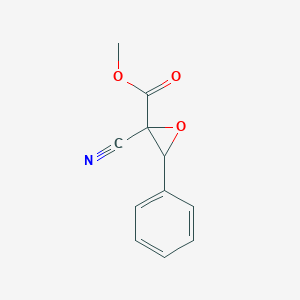
![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)
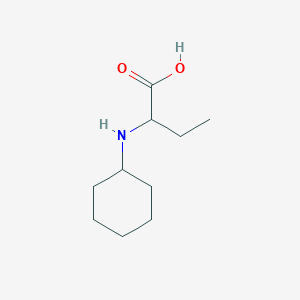
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
